molecular formula C16H30 B1584035 1-Hexadecyne CAS No. 629-74-3

1-Hexadecyne

Cat. No.: B1584035
CAS No.: 629-74-3
M. Wt: 222.41 g/mol
InChI Key: UCIDYSLOTJMRAM-UHFFFAOYSA-N
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Description

C₁₆H₃₀ . It is a long-chain alkyne, characterized by the presence of a triple bond between the first and second carbon atoms in the chain. This compound is a member of the alkynes family, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .

Biochemical Analysis

Biochemical Properties

1-Hexadecyne plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes and proteins involved in these pathways. For instance, this compound can act as a substrate for certain desaturase enzymes, which introduce double bonds into fatty acid chains. This interaction is crucial for the modification of lipid molecules, affecting their fluidity and function within cellular membranes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as protein kinases, which play a role in various cellular responses. Additionally, it can affect the expression of genes involved in lipid metabolism, leading to changes in the composition and function of cellular membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, this compound has been shown to inhibit the activity of certain lipases, enzymes that break down lipids, by binding to their active sites and preventing substrate access. This inhibition can lead to an accumulation of lipid molecules within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in lipid metabolism and membrane composition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate lipid metabolism without causing significant toxicity. At high doses, it can induce toxic effects, such as liver damage and disruptions in lipid homeostasis. These adverse effects are likely due to the accumulation of unmetabolized this compound and its interference with essential biochemical pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as desaturases and elongases, which modify the structure of fatty acids. These interactions can affect the metabolic flux of lipid molecules, leading to changes in the levels of various metabolites. Additionally, this compound can influence the activity of enzymes involved in the synthesis and degradation of lipids, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can exert its effects on lipid metabolism. The distribution of this compound within cells is influenced by its hydrophobic nature, which allows it to integrate into lipid bilayers and accumulate in membrane compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes, where it can affect membrane fluidity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in lipid synthesis and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyne can be synthesized through several methods. One common approach involves the alkylation of acetylene with a long-chain alkyl halide. This reaction typically requires a strong base, such as sodium amide, to deprotonate the acetylene and generate the acetylide anion, which then reacts with the alkyl halide to form the desired alkyne.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of hexadecane. This process involves the removal of hydrogen atoms from hexadecane in the presence of a catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyne undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexadecanoic acid using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The triple bond in this compound can be reduced to form hexadecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: this compound can undergo nucleophilic substitution reactions where the triple bond is attacked by nucleophiles, leading to the formation of substituted alkynes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Scientific Research Applications

1-Hexadecyne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of lipid metabolism and the synthesis of bioactive lipids.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Comparison with Similar Compounds

    1-Hexadecene: An alkene with a double bond between the first and second carbon atoms.

    Hexadecane: A saturated hydrocarbon with no double or triple bonds.

    1-Octadecyne: An alkyne with a similar structure but with two additional carbon atoms.

Comparison: 1-Hexadecyne is unique due to the presence of the carbon-carbon triple bond, which imparts distinct reactivity compared to alkenes and alkanes. The triple bond makes this compound more reactive in addition reactions compared to 1-Hexadecene, which has a double bond. Compared to hexadecane, which is relatively inert, this compound can participate in a wider range of chemical reactions. 1-Octadecyne, while similar in structure, has a longer carbon chain, which can affect its physical properties and reactivity .

Properties

IUPAC Name

hexadec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIDYSLOTJMRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060880
Record name 1-Hexadecyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-74-3
Record name 1-Hexadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-74-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecyne
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Record name 1-Hexadecyne
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Record name 1-Hexadecyne
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Record name Hexadec-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-hexadecyne interact with hydrogen-terminated silicon surfaces, and what are the advantages of this interaction?

A1: this compound forms self-assembled monolayers (SAMs) on hydrogen-terminated silicon (H-Si) surfaces through a process called hydrosilylation. This reaction involves the addition of the Si-H bond across the carbon-carbon triple bond of the alkyne, resulting in the formation of a stable Si-C bond. [, ] This direct covalent attachment leads to robust and well-defined organic monolayers. Compared to alkenes like 1-hexadecene, this compound exhibits faster monolayer formation and improved surface coverage on H-Si(111) due to the higher reactivity of its terminal alkyne group. []

Q2: Can you elaborate on the structural features of this compound, including its molecular formula, weight, and spectroscopic data?

A2: this compound has the molecular formula C16H30 and a molecular weight of 222.41 g/mol. [, , ] Spectroscopically, the terminal alkyne group is characterized by a distinct C≡C stretching band around 2100 cm-1 in infrared spectroscopy. [] Nuclear magnetic resonance (NMR) spectroscopy would reveal characteristic signals for the terminal alkyne proton and the aliphatic chain.

Q3: How does the chain length of alkynes, including this compound, affect the electronic properties of ruthenium nanoparticle films?

A3: Research suggests that the chain length of alkyne ligands significantly influences the electronic conductivity of ruthenium nanoparticle films. [] Shorter alkyne chains (1-hexyne to 1-decyne) result in a lower coupling coefficient (β) compared to longer chains (1-dodecyne to this compound). This difference is attributed to the relative contributions of the conjugated metal-ligand interfacial bonding interactions and the saturated aliphatic backbones. Longer chains provide a more significant contribution from the conjugated system, facilitating interparticle charge transfer and enhancing conductivity. []

Q4: What is the significance of identifying this compound in the essential oil of various plant species?

A4: The presence of this compound, alongside other compounds, has been identified in the essential oils of several plant species like Cinnamomum kanehirae [] and Potentilla arbuscula var. veitchii. [] While the specific role of this compound within these plants is not explicitly discussed in the provided research, its presence contributes to the overall chemical profile of the essential oils, which often play roles in plant defense mechanisms, pollination, and communication.

Q5: How is gas chromatography-mass spectrometry (GC-MS) employed in the study of this compound?

A5: GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of complex mixtures. [, , , ] In the context of this compound, GC-MS enables its detection and quantification in various samples like plant extracts [, , , ] and essential oils. [, ] The technique relies on the different retention times of compounds within a chromatographic column and their unique mass fragmentation patterns for identification.

Q6: What are the potential applications of this compound in material science and beyond?

A6: this compound's ability to form stable and well-defined SAMs on silicon surfaces makes it promising for developing microelectronic devices and sensors. [] The controlled functionalization of surfaces with this compound can tailor properties like wettability, adhesion, and electrical conductivity. Furthermore, its presence in plant extracts and its identification through GC-MS suggest potential applications in areas such as natural product chemistry, fragrance development, and traditional medicine.

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